molecular formula C2H8NO2P B8120394 1-aminoethylphosphinic acid CAS No. 74333-44-1

1-aminoethylphosphinic acid

Cat. No.: B8120394
CAS No.: 74333-44-1
M. Wt: 109.06 g/mol
InChI Key: TVKUNRSARHGLNB-UHFFFAOYSA-N
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Description

1-Aminoethylphosphinic acid (CAS: 74333-44-1) is a phosphorus-containing compound with the molecular formula C₂H₈NO₂P and a molecular weight of 109.06 g/mol . Structurally, it features a phosphinic acid group (–PH(O)OH) attached to an ethylamine moiety. This compound is notable for its role as a pyruvate dehydrogenase (PDH) inhibitor in metabolic studies, where it modulates NADH dynamics by blocking pyruvate oxidation . Additionally, it is commercially marketed under the name Brillian-MB288 or "傲白婷" as a cosmetic whitening agent due to its stability and skin permeability .

Properties

IUPAC Name

1-aminoethylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKUNRSARHGLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)P(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74333-44-1
Record name 1-Aminoethylphosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74333-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

  • Acetylation : Acetic anhydride activates the N-hydroxymethylamide substrate, forming an intermediate acyloxymethyl species.

  • Phosphorylation : Nucleophilic attack by phosphorous acid at the activated methylene carbon establishes the C-P bond.

  • Hydrolysis : Subsequent high-temperature aqueous treatment (150–250°C) cleaves protecting groups, yielding the free aminophosphinic acid.

Optimization Parameters

Key variables influencing yield (72.5–87% reported):

ParameterOptimal RangeEffect on Yield
Molar Ratio (H₃PO₃ : Ac₂O)1 : 1.5–4Excess Ac₂O improves intermediate stability
Temperature150–250°CHigher temperatures accelerate hydrolysis
Reaction Time10–35 hoursProlonged durations increase decomposition risk

This method excels in scalability but requires precise stoichiometric control to minimize byproducts like phenylformic acid.

Thioureidoalkylphosphonate Intermediate Route

A multistep pathway employing thiourea derivatives enables enantioselective synthesis:

Synthetic Sequence

  • Thioureidophosphonate Formation :

    • Condensation of thiourea with aldehydes and dialkyl phosphites yields thioureidoalkylphosphonates.

    • Example: Reaction of N-phenylthiourea with acetaldehyde and diethyl phosphite produces ethyl 1-thioureidoethylphosphonate.

  • Acid Hydrolysis :

    • Treatment with hydrobromic acid (HBr) in acetic acid cleaves thiourea and phosphonate ester groups:

      EtO2P(O)CH2NHCSNHPhHBr/AcOHH2O2P(O)CH2NH2+byproducts\text{EtO}_2\text{P(O)CH}_2\text{NHCSNHPh} \xrightarrow{\text{HBr/AcOH}} \text{H}_2\text{O}_2\text{P(O)CH}_2\text{NH}_2 + \text{byproducts}
    • Yields: 60–75% after recrystallization (ethanol/water).

Advantages and Limitations

  • Strengths : Compatibility with diverse aldehyde substrates.

  • Challenges : Requires toxic HBr and generates stoichiometric sulfide waste.

Deprotection of Silylated Precursors

A silicon-mediated strategy achieves high purity (>95%) through protected intermediates:

Stepwise Procedure

  • Imine Formation :

    • Condensation of acetaldehyde with tritylamine gives N-trityl-1-aminoethane.

  • Phosphonite Addition :

    • Bis(trimethylsilyl) phosphonite [(TMS)₂PH] adds to the imine, forming a silylated aminophosphinite.

  • Desilylation :

    • Methanolysis removes TMS groups, yielding 1-aminoethylphosphinic acid:

      (TMS)2P-CH2NHTrMeOHH2P(O)CH2NH2\text{(TMS)}_2\text{P-CH}_2\text{NHTr} \xrightarrow{\text{MeOH}} \text{H}_2\text{P(O)CH}_2\text{NH}_2

Performance Metrics

  • Yield : 68–82%

  • Purity : Enhanced by avoiding high-temperature steps.

Enzymatic Resolution of Racemates

Emerging biocatalytic methods leverage penicillin acylase for enantiopure synthesis:

Process Overview

  • N-Acylation : Racemic 1-aminoethylphosphinic acid is derivatized with phenylacetyl chloride.

  • Enzymatic Hydrolysis :

    • Penicillin acylase selectively cleaves the (R)-enantiomer’s acyl group.

    • Separation via ion-exchange chromatography isolates (S)-enantiomer.

  • Chemical Hydrolysis :

    • Remaining N-phenylacetyl-(R)-enantiomer is deprotected under acidic conditions.

Key Outcomes

MetricValue
Enantiomeric Excess>99% ee
Total Yield40–45% per enantiomer

This method’s operational simplicity and stereochemical control make it ideal for pharmaceutical applications.

Comparative Analysis of Methodologies

MethodYield RangePurityScalabilityEnantiocontrol
Acid-Catalyzed72–87%90–95%IndustrialNone
Thiourea Route60–75%85–90%Lab-scaleModerate
Silylated Precursors68–82%>95%Pilot-scaleNone
Enzymatic40–45%>99% eeBench-scaleFull

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 4-methylbenzoic acid and 4-methylbenzamide.

    Reduction: 4-methylphenylamine.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-methylphenyl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

Compound Structure Phosphorus Type Key Features Biological Role/Application References
1-Aminoethylphosphinic acid C₂H₈NO₂P (P–OH) Phosphinic acid – PDH inhibitor
– Cosmetic agent
Metabolic studies, skin whitening
1-Aminoethylphosphonic acid C₂H₈NO₃P (P–(OH)₂) Phosphonic acid – Alanine isostere
– Enzyme inhibitor
Inhibits aminopeptidases, leucine aminopeptidase
Phosphono-alanine (AlaP) C₃H₈NO₃P (P–(OH)₂) Phosphonic acid – Alanine analogue
– Hydrolytically stable
Enzyme inhibition, structural probes
Fluorophenyl derivatives C₈H₈F₂NO₃P (e.g., 1g–1m) Phosphonic acid – Fluorine substituents
– Enhanced binding affinity
Potent inhibitors of human/porcine aminopeptidase N
Zoledronic acid C₅H₁₀N₂O₇P₂ (diphosphonic) Diphosphonic acid – Chelates metal ions
– Antiresorptive
Osteoporosis treatment

Key Differences:

  • Phosphinic vs. Phosphonic Acids: Phosphinic acids (e.g., 1-aminoethylphosphinic acid) have one P–OH group, making them less acidic and more lipophilic than phosphonic acids (two P–OH groups). This property enhances their suitability for topical applications like cosmetics .
  • Substituent Effects: Fluorophenyl derivatives of 1-aminoethylphosphonic acid (e.g., 1g–1m) show 10–100x higher inhibitory potency against aminopeptidase N compared to non-fluorinated analogues, highlighting the role of fluorine in enhancing target selectivity .

Enzyme Inhibition

  • 1-Aminoethylphosphinic acid: Blocks PDH in mitochondria, reducing free NADH levels in hematopoietic stem cells .
  • Phosphono-alanine (AlaP): Inhibits alanyl aminopeptidases (Ki = 0.5–2 µM) by mimicking the transition state of peptide hydrolysis .
  • Fluorophenyl derivatives: Exhibit IC₅₀ values of 0.1–1 µM against aminopeptidase N, with 3,4,5-trifluorophenyl analogues showing the highest potency .

Therapeutic and Industrial Uses

  • Cosmetics: 1-Aminoethylphosphinic acid is preferred over phosphonic acids for skin formulations due to superior stability and penetration .
  • Pharmaceuticals : Zoledronic acid (diphosphonic acid) is used clinically, whereas phosphonic/phosphinic acids remain investigational for diseases like diabetes and cancer .

Q & A

Q. Limitations :

  • Low yields (<40%) in multi-step syntheses due to intermediate instability .
  • Scalability challenges with chiral catalysts .
    Innovations :
  • Continuous-flow reactors improve efficiency for large-scale production .
  • Computational modeling (e.g., DFT) predicts optimal reaction pathways and stereochemical outcomes, reducing trial-and-error approaches .

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